molecular formula C13H17Cl2N3O B2939817 4-(3,4-dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide CAS No. 501104-42-3

4-(3,4-dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide

Cat. No.: B2939817
CAS No.: 501104-42-3
M. Wt: 302.2
InChI Key: IQKGUNIRAJUIIE-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a dichlorophenyl group attached to a piperazine ring, which is further substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate. This intermediate is then reacted with N,N-dimethylpiperazine to yield the final product. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen, and the reactions are carried out at controlled temperatures to ensure the desired product formation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the replacement of chlorine atoms with other functional groups.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical processes. The compound’s effects are mediated through its binding to these targets, leading to alterations in cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3,4-dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide include:

  • 3,4-Dichlorophenyl isocyanate
  • 3,4-Dichlorophenylurea
  • 3,4-Dichlorophenylhydrazine

Uniqueness

What sets this compound apart from these similar compounds is its unique piperazine ring structure and the presence of the carboxamide group. These structural features confer distinct chemical properties and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2N3O/c1-16(2)13(19)18-7-5-17(6-8-18)10-3-4-11(14)12(15)9-10/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKGUNIRAJUIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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